molecular formula C8H10ClNO B566848 (S)-2-(1-aminoethyl)-4-chlorophenol CAS No. 1228569-39-8

(S)-2-(1-aminoethyl)-4-chlorophenol

Cat. No. B566848
CAS RN: 1228569-39-8
M. Wt: 171.624
InChI Key: IHDFZQZUBQSKDM-YFKPBYRVSA-N
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Description

Aminoethylphenols are a class of organic compounds that contain an aminoethyl group (-CH2CH2NH2) attached to a phenol group. They are used in various fields, including medicine and materials science .


Synthesis Analysis

The synthesis of similar compounds, such as (S)-3-(1-aminoethyl)phenol, has been reported. The synthesis involves engineered transaminase polypeptides that convert the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion .


Molecular Structure Analysis

The molecular structure of aminoethylphenols consists of a phenol group with an aminoethyl group attached. The exact structure would depend on the position of these groups on the phenol ring .


Physical And Chemical Properties Analysis

Aminoethylphenols are typically solid at room temperature. They are soluble in water and organic solvents. The exact physical and chemical properties would depend on the specific compound .

Safety and Hazards

Aminoethylphenols can cause skin and eye irritation. They may also cause respiratory irritation. Proper protective measures should be taken when handling these compounds .

properties

IUPAC Name

2-[(1S)-1-aminoethyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDFZQZUBQSKDM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1-aminoethyl)-4-chlorophenol

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